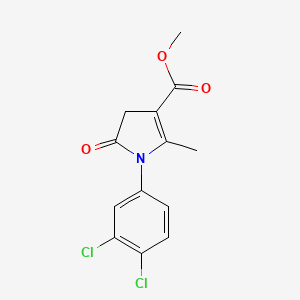

![molecular formula C16H21N5OS B5650084 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-piperidin-3-ylbenzamide](/img/structure/B5650084.png)

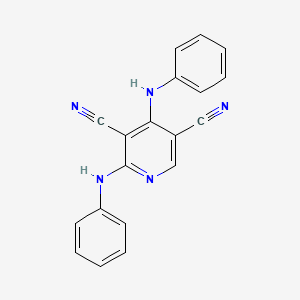

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-piperidin-3-ylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiadiazolyl piperidine derivatives, including compounds similar to N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-piperidin-3-ylbenzamide, involves multi-step processes starting from readily available and biologically active starting materials, such as stearic acid. These processes often include reactions with chloroacetyl chloride, followed by interactions with nucleophiles such as piperidine to form the desired compounds. The structural confirmation of these synthesized compounds relies on comprehensive analytical techniques, including elemental analysis, mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) (Abdelmajeid, Amine, & Hassan, 2017).

Molecular Structure Analysis

The detailed molecular structure analysis of such compounds is performed using X-ray crystallography, which reveals the orientation of the thiadiazol and piperidine moieties and their spatial arrangement. For instance, studies on similar compounds have shown the planes of the acetamide and 1,3,4-thiadiazole units being twisted at specific angles, with the presence of significant non-covalent interactions stabilizing the molecular structure (Ismailova et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-piperidin-3-ylbenzamide and its derivatives can range from substitutions to the formation of non-ionic surfactants when reacted with propylene oxide. The physico-chemical and surface properties, as well as the biodegradability of the synthesized compounds, are evaluated to understand their behavior in biological and environmental contexts (Abdelmajeid, Amine, & Hassan, 2017).

Physical Properties Analysis

The physical properties of these compounds, including solubility in various solvents, melting points, and vapor pressures, are critical for determining their applicability in different fields. For example, studies on related compounds have measured saturated vapor pressures and solubility in different solvents to establish a comprehensive profile of their physical behavior (Ol’khovich et al., 2017).

Chemical Properties Analysis

The chemical properties of thiadiazolyl piperidine derivatives include their reactivity with various nucleophiles, stability under different conditions, and the nature of their interactions with biological macromolecules. These properties are explored through reactions with a range of O-, S-, N-, and P-nucleophiles, providing insights into their potential utility in synthesizing more complex molecules or in applications requiring specific chemical functionalities (Maadadi, Pevzner, & Petrov, 2016).

Propriétés

IUPAC Name |

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-piperidin-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5OS/c17-16-21-20-14(23-16)6-8-19-15(22)12-4-1-3-11(9-12)13-5-2-7-18-10-13/h1,3-4,9,13,18H,2,5-8,10H2,(H2,17,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPVCMBDJAMCCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=CC=C2)C(=O)NCCC3=NN=C(S3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-piperidin-3-ylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

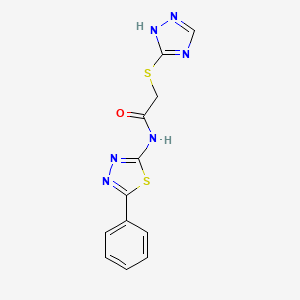

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5650014.png)

![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5650022.png)

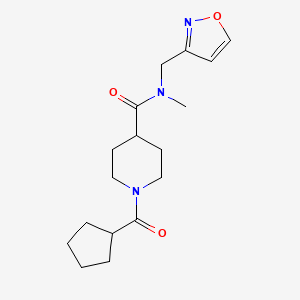

![8-(pyrimidin-2-ylmethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5650036.png)

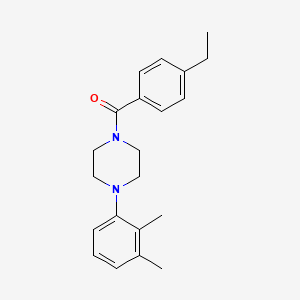

![methyl 5-{[(3-methylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B5650053.png)

![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5650062.png)

![(4aR*,7aS*)-1-ethyl-4-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5650081.png)

![1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5650083.png)